

## 16-Aminohexadecan-1-ol: The Long-Chain Bifunctional Linker

Author: BenchChem Technical Support Team. Date: April 2026

### Compound of Interest

Compound Name: 16-Aminohexadecan-1-ol  
CAS No.: 50602-69-2  
Cat. No.: B8564035

Get Quote

Technical Whitepaper & Experimental Guide

### Executive Summary

**16-Aminohexadecan-1-ol** (C<sub>16</sub>H<sub>35</sub>NO) is a heterobifunctional spacer molecule characterized by a 16-carbon hydrophobic alkyl chain terminated by a primary amine (-NH<sub>2</sub>) at one end and a primary hydroxyl group (-OH) at the other.[1][2][3][4] Unlike short-chain linkers, its extended C16 backbone (approx. 20-25 Å length) provides significant steric separation, making it invaluable for:

- Surface Engineering: Creating ordered Self-Assembled Monolayers (SAMs) on silica or gold (post-functionalization) where the amine acts as a reactive handle for biomolecule attachment.
- LNP & Drug Delivery: Serving as a scaffold for synthesizing ionizable lipids or as a "spacer lipid" to modulate membrane fluidity and shield payloads.
- Bioconjugation: Linking hydrophobic drugs to hydrophilic targeting moieties while maintaining solubility profiles.

### Part 1: Chemical Identity & Physicochemical Profile[5]

Property	Data	Significance
IUPAC Name	16-Aminohexadecan-1-ol	Official designation
PubChem CID	13272233	Database ID
CAS Number	50602-69-2	Registry ID
Molecular Formula	C <sub>16</sub> H <sub>35</sub> NO	Stoichiometry
Molecular Weight	257.46 g/mol	Calculation basis
pKa (Amine)	~10.6 (Predicted)	Highly basic; protonated at physiological pH
LogP	~5.5 (Predicted)	Highly lipophilic; requires organic solvents (DCM, THF)
Melting Point	~75–80 °C (Est.)[5]	Solid at RT; requires heating for melt-phase reactions
Solubility	DMSO, Ethanol, DCM	Insoluble in water; soluble in hot alcohols

## Part 2: Synthesis & Manufacturing Strategies

Two primary routes exist for synthesizing high-purity **16-Aminohexadecan-1-ol**. The Reduction Route is preferred for scale-up due to atom economy, while the Gabriel Synthesis offers higher specificity if starting from the diol.

### Route A: Reduction of 16-Aminohexadecanoic Acid (Preferred)

This method utilizes the commercially available amino acid precursor.

Mechanism: The carboxylic acid is reduced to a primary alcohol using a strong hydride donor (Lithium Aluminum Hydride,  $\text{LiAlH}_4$ ) or Borane-THF complex. The amine is generally stable under these conditions or can be transiently protected.

Protocol:

- Reagents: 16-Aminohexadecanoic acid (1.0 eq),  $\text{LiAlH}_4$  (2.5 eq), Dry THF (Solvent).
- Setup: Flame-dried 3-neck flask,  $\text{N}_2$  atmosphere, reflux condenser.
- Procedure:
  - Suspend 16-aminohexadecanoic acid in dry THF at  $0^\circ\text{C}$ .
  - Slowly add  $\text{LiAlH}_4$  (pellets or solution) to control  $\text{H}_2$  evolution.
  - Allow to warm to RT, then reflux for 12–18 hours.
  - Quench: Cool to  $0^\circ\text{C}$ . Perform Fieser workup (add water, then 15%  $\text{NaOH}$ , then water) to precipitate aluminum salts.
  - Purification: Filter salts. Concentrate filtrate.<sup>[3]</sup> Recrystallize from Ethanol/Hexane.

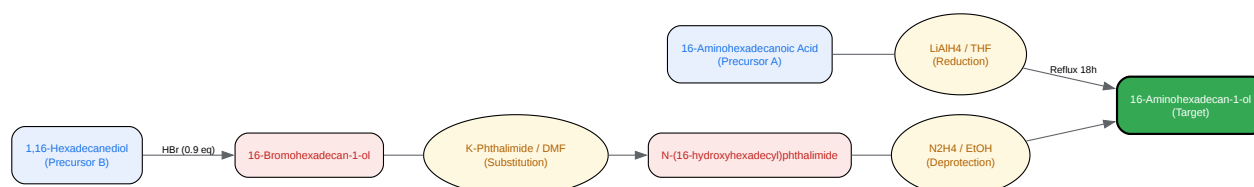
### Route B: Gabriel Synthesis from 1,16-Hexadecanediol

Used when the amino acid precursor is unavailable.

Protocol:

- Monobromination: React 1,16-hexadecanediol with  $\text{HBr}$  (0.9 eq) in continuous extraction to isolate 16-bromohexadecan-1-ol.
- Substitution: React 16-bromohexadecan-1-ol with Potassium Phthalimide in DMF at  $90^\circ\text{C}$ .
- Deprotection: Hydrazinolysis (Hydrazine hydrate in Ethanol, reflux) releases the primary amine.

### Visualization: Synthesis Pathways



[Click to download full resolution via product page](#)

Figure 1: Dual synthetic pathways for **16-Aminohexadecan-1-ol** via Acid Reduction (Top) and Gabriel Synthesis (Bottom).

## Part 3: Applications in Drug Development & Nanotechnology

### Precursor for Ionizable Lipids (LNP Formulation)

Ionizable lipids are the engine of mRNA delivery.[6] **16-Aminohexadecan-1-ol** serves as the "tail-anchor" scaffold.

- Mechanism: The primary amine is alkylated (e.g., reductive amination with aldehydes) to form a tertiary amine headgroup with a specific pKa (6.0–6.5) for endosomal escape. The alcohol end can be esterified to add a second hydrophobic tail.
- Significance: The C16 chain length is optimal for membrane intercalation, balancing fluidity and stability (unlike C18 which can be too rigid, or C12 which is too fluid).

### Surface Functionalization (SAMs)

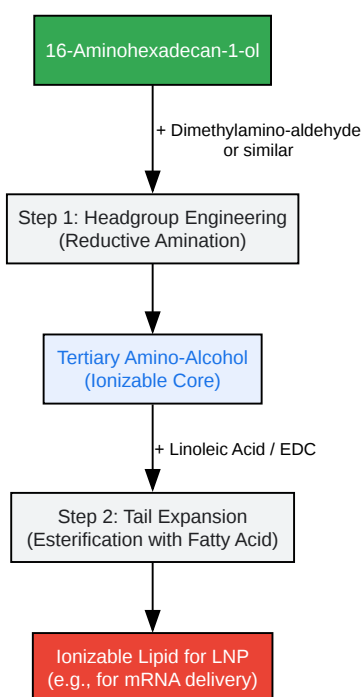
Used to create "Amine-Terminated" surfaces for biosensors.

- Workflow:
  - Silanization: The alcohol group is converted to a trichlorosilane or triethoxysilane.
  - Assembly: The silane anchors to a Silica/Glass surface.
  - Activation: The exposed amine groups react with NHS-ester activated antibodies or ligands.
- Advantage: The 16-carbon chain forms a dense, crystalline-like monolayer that resists non-specific protein adsorption better than short-chain linkers.

### Bifunctional Linker Chemistry (PROTACs & Conjugates)

- Strategy: Use the orthogonality of the amine and alcohol.
  - Step 1: React Amine with Ligand A (via NHS ester).
  - Step 2: React Alcohol with Ligand B (via Isocyanate to form carbamate, or activation with CDI).

### Visualization: LNP Ionizable Lipid Synthesis Workflow



[Click to download full resolution via product page](#)

Figure 2: Synthetic workflow converting **16-Aminohexadecan-1-ol** into a high-potency ionizable lipid for RNA delivery.

## Part 4: Experimental Protocols (Self-Validating)

### Protocol 1: Characterization & QC

Before using the material in sensitive biological applications, verify purity.

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):
  - 3.64 (t, 2H, -CH<sub>2</sub>-OH)
  - 2.68 (t, 2H, -CH<sub>2</sub>-NH<sub>2</sub>)
  - 1.20–1.60 (m, 28H, alkyl chain)
  - Validation: The ratio of the triplet at 3.64 to the triplet at 2.68 must be 1:1.
- Mass Spectrometry (ESI+):
  - Expected [M+H]<sup>+</sup> = 258.46 Da.
  - Validation: Absence of dimer peak (514 Da) ensures no cross-linking.

### Protocol 2: Storage & Handling

- Hygroscopicity: The amine group absorbs CO<sub>2</sub> from air to form carbamates.
- Storage: Store under Argon/Nitrogen at -20°C.
- Solubilization: For biological use, dissolve in Ethanol (warm) or DMSO/Ethanol (1:1). Do not attempt to dissolve directly in PBS.

## Part 5: Safety & Toxicology

- GHS Classification:
  - Skin Irrit. 2 (H315): Causes skin irritation.
  - Eye Irrit. 2A (H319): Causes serious eye irritation.
  - Aquatic Chronic (Predicted): Long-chain amines are often toxic to aquatic life due to surfactant properties.
- Handling: Wear nitrile gloves and face shield. Work in a fume hood to avoid inhalation of amine vapors.

## References

- PubChem.**16-Aminohexadecan-1-ol** (CID 13272233) Summary.[2] National Library of Medicine. Available at: [Link]
- Fenton, O. S., et al. (2016).[6] "Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent In Vivo mRNA Delivery." Advanced Materials. (Demonstrates the utility of long-chain amino alcohols in LNP design). Available at: [Link]
- Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. (Contextualizes long-chain functionalized alkanes for surface chemistry). Available at: [Link]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. JP3590217B2 - [16-aminohexadecan-1-ol](#) - Google Patents [patents.google.com]
- 2. 16-Aminohexadecan-1-ol | C16H35NO | CID 13272233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16-Aminohexadecanoic acid | C16H33NO2 | CID 15689573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- To cite this document: BenchChem. [16-Aminohexadecan-1-ol: The Long-Chain Bifunctional Linker]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8564035/docs#16-aminohexadecan-1-ol-the-long-chain-bifunctional-linker]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)